Azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone
Overview
Description
Azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse pharmacological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, and antihypertensive properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
The synthesis of Azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2-aminothiazole with phenacyl bromide to form the imidazo[2,1-b][1,3]thiazole core. This intermediate is then reacted with azepane-1-carboxylic acid chloride under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
Azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring, where nucleophiles like amines or thiols replace the leaving groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products: The major products formed depend on the type of reaction.
Scientific Research Applications
Azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of Azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone can be compared with other imidazo[2,1-b]thiazole derivatives:
Properties
IUPAC Name |
azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c22-17(20-10-6-1-2-7-11-20)16-13-23-18-19-15(12-21(16)18)14-8-4-3-5-9-14/h3-5,8-9,12-13H,1-2,6-7,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOSFEWSYGOETB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CSC3=NC(=CN23)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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